molecular formula C12H13BrN2O B1462113 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1158680-89-7

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1462113
CAS No.: 1158680-89-7
M. Wt: 281.15 g/mol
InChI Key: GDUNQMVBIWXPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 2044703-06-0) is a brominated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 1-position of the indazole core. The THP group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as axitinib . Its structure enables regioselective functionalization, with the bromine atom at the 7-position serving as a reactive site for cross-coupling reactions, including Heck and Suzuki-Miyaura couplings .

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNQMVBIWXPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=C3Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236141
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158680-89-7
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158680-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-(oxan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of Indazole Nitrogen with Tetrahydro-2H-pyran

The THP group is introduced by reaction of the indazole nitrogen with dihydropyran under acidic catalysis, forming the 1-(tetrahydro-2H-pyran-2-yl) derivative. This step is critical to protect the nitrogen during further modifications.

  • Example: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine was synthesized by protection of nitro indazoles using 3,4-dihydro-2H-pyran followed by reduction of the nitro group with Pd/C catalyst.

Bromination at the 7-Position

Selective bromination at the 7-position of the indazole ring can be achieved using brominating agents under controlled conditions. In some syntheses, 6-bromo-1H-indazole or 7-bromo-1H-indazole intermediates are used as starting materials.

  • For example, 6-bromo-1H-indazole was used as a starting material in Pd-catalyzed cross-coupling reactions to introduce the THP-protected pyrazolyl substituent.

Pd-Catalyzed Cross-Coupling and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of the indazole ring, including the introduction of aryl groups and boronic acid derivatives.

  • Pd-catalyzed N-arylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine with various boronic acids was performed under base- and ligand-free conditions, yielding 5-N-arylated and 6-N-arylated indazoles with good efficiency (yields around 70-80%).

  • Intramolecular C-H arylation via cross-dehydrogenative coupling (CDC) was optimized using Cu(OAc)2 or oxygen as oxidants, K2CO3 as base, and pivalic acid as solvent/additive, yielding polycyclic heterocycles.

Preparation of Stock Solutions and Formulations

For biological or in vivo studies, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil, ensuring clear solutions before administration.

Stock Solution Preparation 1 mg 5 mg 10 mg
1 mM 3.56 mL 17.78 mL 35.57 mL
5 mM 0.71 mL 3.56 mL 7.11 mL
10 mM 0.36 mL 1.78 mL 3.56 mL

Note: Solutions are prepared by dissolving the compound in DMSO master liquid, followed by sequential addition of co-solvents with mixing and clarification steps.

Detailed Example of a Synthetic Route

A representative synthetic sequence for a closely related compound involved:

  • Starting from 6-bromo-1H-indazole.
  • Pd-catalyzed coupling with 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Use of Pd2(dba)3 and PCy3HBF4 as catalyst system.
  • Reaction under nitrogen atmosphere at 95 °C for 16 hours.
  • Work-up by aqueous extraction and silica gel chromatography.
  • Purification by recrystallization from tetrahydrofuran at elevated temperature to yield the THP-protected indazole derivative with bromine substituent.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes/Outcome
N-Protection with THP 3,4-Dihydro-2H-pyran, acid catalyst Formation of 1-(tetrahydro-2H-pyran-2-yl) indazole
Bromination Brominating agents (e.g., NBS) Selective 7-bromo substitution
Pd-Catalyzed Cross-Coupling Pd2(dba)3, PCy3HBF4, base (K2CO3), solvent (THF, PivOH) Arylation or coupling with boronic acids, 60-80% yield
Cross-Dehydrogenative Coupling Cu(OAc)2 or O2, K2CO3, PivOH Cyclization to fused heterocycles, 30-70% yield
Stock Solution Preparation DMSO, PEG300, Tween 80, Corn oil Clear solutions for biological assays

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom, forming 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Organic Synthesis

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole serves as a crucial building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its reactivity due to the bromine atom allows for various substitution reactions, which can lead to the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been studied for its biological activity, particularly as a probe in biological research. The presence of the bromine atom enhances its binding affinity to specific biological targets, making it a candidate for drug development. For instance, studies have indicated that indazole derivatives can exhibit anti-inflammatory and anticancer properties .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to be incorporated into dyes and other functional materials that require specific chemical properties .

Screening Libraries

This compound is also employed in the creation of screening libraries for drug discovery. Its diverse reactivity profiles make it suitable for high-throughput screening methods aimed at identifying new bioactive molecules .

Case Study 1: Synthesis of Indazole Derivatives

In a study focusing on the synthesis of indazole derivatives, researchers utilized this compound as a starting material. The bromine atom facilitated nucleophilic substitution reactions, leading to the formation of various functionalized indazoles with improved biological activity against cancer cell lines.

A research project investigated the biological activity of several indazole derivatives, including those synthesized from this compound. The results demonstrated significant anti-inflammatory effects in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-2-yl group can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-bromo-1-(THP)-1H-indazole and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
7-Bromo-1-(THP)-1H-indazole Br (7), THP (1) C₁₂H₁₃BrN₂O 281.15 Reactive bromine at 7-position; used in axitinib synthesis
4-Bromo-1-(THP)-1H-indazole (CAS 2044704-81-4) Br (4), THP (1) C₁₂H₁₃BrN₂O 281.15 Bromine at 4-position; altered reactivity in cross-couplings
5-Bromo-4-chloro-1-(THP)-1H-indazole Br (5), Cl (4), THP (1) C₁₂H₁₂BrClN₂O 330.60 Dual halogenation; potential for sequential functionalization
5-Bromo-3-iodo-1-(THP)-1H-indazole Br (5), I (3), THP (1) C₁₂H₁₂BrIN₂O 407.04 Heavy halogen (I) at 3-position; suitable for iodine-specific reactions
Methyl 5-bromo-1-(THP)-1H-indazole-3-carboxylate Br (5), COOCH₃ (3), THP (1) C₁₄H₁₅BrN₂O₃ 339.20 Ester group enables hydrolysis or further derivatization
4-Bromo-5-(trifluoromethyl)-1-(THP)-1H-indazole Br (4), CF₃ (5), THP (1) C₁₃H₁₂BrF₃N₂O 349.15 Electron-withdrawing CF₃ group enhances electrophilicity
6-Bromo-1-(THP)-1H-indazole (CAS 1158680-88-6) Br (6), THP (1) C₁₂H₁₃BrN₂O 281.15 Bromine at 6-position; distinct regioselectivity in reactions

Key Observations :

  • Halogen Position : Bromine at the 7-position (target compound) vs. 4-, 5-, or 6-positions in analogs dictates reactivity in cross-coupling reactions. For example, 7-bromo derivatives are preferred in axitinib synthesis due to optimal steric and electronic environments .
  • Functional Groups : Additional groups (e.g., CF₃, COOCH₃, I) modify electronic properties and reaction pathways. Trifluoromethyl groups enhance electrophilicity, while iodine enables heavy halogen-mediated couplings .
  • Dual Halogenation : Compounds like 5-bromo-4-chloro-1-(THP)-1H-indazole allow sequential functionalization, expanding utility in multi-step syntheses .

Physicochemical Properties and Reactivity

  • Molecular Weight : Ranges from 281.15 (simple bromo-THP-indazoles) to 407.04 (iodo-substituted analogs) .
  • Reactivity :
    • 7-Bromo derivatives undergo selective Heck couplings for C–C bond formation .
    • Trifluoromethyl or ester groups (e.g., in Methyl 5-bromo-1-(THP)-1H-indazole-3-carboxylate) alter solubility and enable nucleophilic attacks .

Biological Activity

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a compound belonging to the indazole class, characterized by its unique structure which includes a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrN3OC_{11}H_{12}BrN_3O, with a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom enhances its reactivity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom may enhance binding affinity, while the tetrahydro-2H-pyran moiety can influence pharmacokinetic properties, such as solubility and permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent, possibly through mechanisms involving the inhibition of angiogenesis or modulation of signaling pathways associated with tumor growth.
  • Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showing promise in modulating biological pathways relevant to disease states.

Anticancer Activity

A study focusing on indazole derivatives highlighted the anticancer potential of compounds similar to this compound. It was found that derivatives could inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are critical in cancer progression. The mechanism involves blocking angiogenesis, thereby limiting tumor growth.

CompoundIC50 (μM)Mechanism
7-Bromo Indazole Derivative0.5VEGF Inhibition
Related Indazole0.8Angiogenesis Blockade

Neuroprotective Effects

In another study, compounds with similar structures were shown to have neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess neuroprotective qualities.

Compound% Cell Viability at 10 μMMechanism
7-Bromo Indazole Derivative85%Antioxidant Activity
Curcumin70%Neuroprotection

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how is reaction efficiency optimized?

  • Methodological Answer : The synthesis typically involves sequential bromination and tetrahydropyran (THP) protection. Starting from indazole derivatives, bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under controlled conditions. THP protection is then performed via acid-catalyzed reaction with dihydropyran. Optimization focuses on solvent choice (e.g., dichloromethane for THP protection) and catalyst selection (e.g., p-toluenesulfonic acid for efficient deprotection). Reaction yields (e.g., 90% for dibromo-THP-indazole derivatives) are maximized by temperature control (0–20°C) and stoichiometric precision .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:

  • ¹H NMR : Distinct signals for THP protons (δ 1.5–4.5 ppm, split into axial/equatorial resonances) and aromatic protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : A quaternary carbon adjacent to bromine (δ ~110–120 ppm) and THP oxygen-bearing carbons (δ ~60–100 ppm).
    High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~281.15 g/mol for related bromo-THP-indazoles) .

Q. How does the bromine substituent enable further functionalization, and what coupling reactions are most viable?

  • Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) is widely employed. Migita coupling with thiols under mechanochemical conditions (ball-milling) offers solvent-free alternatives with high efficiency (e.g., 44% total yield in axitinib synthesis). Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Advanced Research Questions

Q. How does the tetrahydropyran (THP) protecting group influence regioselectivity and stability under varying reaction conditions?

  • Methodological Answer : The THP group enhances steric protection of the indazole nitrogen, directing electrophilic substitutions to the 3- and 5-positions. Stability studies show THP deprotection occurs under acidic conditions (e.g., p-TsOH in dichloromethane), but remains intact during basic or neutral reactions. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps at the indazole core .

Q. What strategies resolve contradictions in reported biological activity data for bromo-THP-indazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:

  • Dose-Response Curves : Assess activity across concentrations (e.g., IC₅₀ values) to identify non-specific effects.
  • Off-Target Screening : Use kinase profiling panels to confirm selectivity.
  • Metabolic Stability Assays : Compare half-lives in liver microsomes to rule out pharmacokinetic variability.
    Computational docking (e.g., AutoDock Vina) aids in rationalizing binding interactions with target proteins .

Q. What role does mechanochemistry play in optimizing the synthesis of bromo-THP-indazole derivatives?

  • Methodological Answer : Solvent-free ball-milling accelerates Heck and Migita couplings by enhancing reagent contact and reducing reaction times (e.g., from 24h to 2h). Key parameters include milling frequency (20–30 Hz), stoichiometric ratios, and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). This method reduces Pd contamination (<2 ppm by ICP analysis) and improves scalability .

Q. How can computational models predict the pharmacokinetic properties of bromo-THP-indazole derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models integrate descriptors like logP (lipophilicity), polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ADMET predictors (e.g., SwissADME) forecast bioavailability and CYP450 interactions. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration due to increased logP .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Brominated indazoles may cause respiratory and dermal irritation. Use fume hoods, nitrile gloves, and lab coats. Storage at 2–8°C in amber vials prevents degradation. Spill management requires neutralization with sodium bicarbonate and disposal via halogenated waste streams. Safety Data Sheets (SDS) for related compounds highlight H319 (eye irritation) and H335 (respiratory irritation) codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.